seco Everolimus B

Description

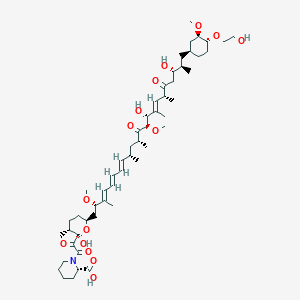

Structure

2D Structure

Properties

IUPAC Name |

(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H85NO15/c1-32(16-12-11-13-17-33(2)45(65-8)30-40-21-19-38(7)53(64,69-40)50(60)51(61)54-23-15-14-18-41(54)52(62)63)26-36(5)47(58)49(67-10)48(59)37(6)27-34(3)42(56)31-43(57)35(4)28-39-20-22-44(68-25-24-55)46(29-39)66-9/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,57,59,64H,14-15,18-26,28-31H2,1-10H3,(H,62,63)/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43+,44-,45+,46-,48-,49+,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQDLIBRKRCTPR-DKBZHAOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)OCCO)O)C)O)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)C[C@@H]([C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)O)/C)O)OC)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H85NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

976.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220127-30-0 | |

| Record name | Everolimus acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220127300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EVEROLIMUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKH7MLE47U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Biochemical Pathways of Seco Everolimus B Formation

Chemical Degradation Mechanisms of Everolimus (B549166) Leading to Seco Everolimus B

The chemical stability of everolimus is subject to influence from its surrounding environmental conditions, which can lead to the formation of various degradation products, including this compound.

The principal chemical pathway leading to the formation of this compound is the hydrolytic opening of the large macrolide ring structure of everolimus. fda.goveuropa.eutga.gov.au This reaction targets the ester bond (lactone) within the macrocycle. The introduction of a water molecule across this ester linkage results in its cleavage, converting the cyclic structure into an open-chain carboxylic acid, referred to as a "seco acid". fda.govresearchgate.net This process is a common degradation route for macrolide compounds. In the context of everolimus metabolism, two primary hydrolytic ring-opened products have been consistently identified in human blood, one of which is the seco acid of everolimus, also designated as metabolite P40 (PKF226-320). fda.govdrugbank.combccancer.bc.ca

The rate of formation of this compound from everolimus is significantly influenced by external factors such as pH, temperature, and exposure to oxidizing agents. Forced degradation studies have been conducted to determine the stability of everolimus under various stress conditions.

Research indicates that everolimus is particularly susceptible to degradation under acidic and oxidative conditions. researchgate.net In one study, exposure to 2N hydrochloric acid (HCl) at 60°C for 30 minutes resulted in a 7.02% degradation of the drug, with the formation of a primary impurity. Similarly, treatment with 20% hydrogen peroxide (H₂O₂) for 30 minutes led to a 10.09% degradation, generating two main impurities. Conversely, everolimus shows greater stability under neutral, alkaline, thermal, and photolytic stress, with less than 1% degradation observed in these conditions. researchgate.net These findings highlight that acidic environments are a primary driver for the hydrolytic ring-opening that produces seco-compounds.

| Condition | Parameters | Observed Degradation of Everolimus | Reference |

|---|---|---|---|

| Acidic | 2N HCl, 60°C, 30 min | 7.02% | |

| Oxidative | 20% H₂O₂, 30 min | 10.09% | |

| Alkaline | 2N NaOH, 60°C, 30 min | <1% | |

| Neutral | Reflux at 60°C, 6 hours | <1% | |

| Thermal | Not specified | <1% | |

| Photolytic | Not specified | <1% |

Hydrolytic Ring-Opening Reactions

Biotransformation and Metabolic Origin of this compound in Preclinical Models

In addition to chemical degradation, this compound is formed as a metabolite through biotransformation processes within the body. Everolimus is extensively metabolized, with the parent drug being the main circulating component, but with several metabolites, including ring-opened products, also present. europa.eutga.gov.au

In vitro studies using human liver microsomes (HLMs) have been instrumental in elucidating the metabolic pathways of everolimus. These experiments have confirmed that everolimus is significantly metabolized, leading to the formation of multiple products. nih.govfda.gov Among the six main metabolites detected in human systems, two are identified as hydrolytic ring-opened products. fda.goveuropa.eutga.gov.au One of these is specifically identified as the seco acid of everolimus. fda.gov These in vitro models demonstrate that the biochemical machinery present in the liver is capable of generating seco-compounds from the parent drug.

The formation of seco-metabolites of everolimus has been confirmed in multiple animal species used in preclinical toxicology and pharmacokinetic studies. fda.goveuropa.eu Seco acids, resulting from the opening of the macrolide ring, have been identified as prominent metabolites in the blood of rats and monkeys. researchgate.net Studies in mice have also been conducted to assess the pharmacokinetics and tissue disposition of everolimus, supporting its extensive metabolism. aacrjournals.orgnih.gov The metabolites identified in these animal models, including the ring-opened products, were found to be the same as those detected in humans, confirming the relevance of these models for studying the metabolic fate of everolimus. fda.govtga.gov.au

| Metabolite Class | Specific Metabolite Name/Code | System/Species Identified In | Reference |

|---|---|---|---|

| Hydrolytic Ring-Opened Products | Seco acid of everolimus (PKF226-320; P40) | Human, Rat, Monkey | fda.govresearchgate.net |

| Ring-opened hydrolysis product (PKF229-255; P36) | Human | fda.gov | |

| Monohydroxylated Metabolites | Three distinct metabolites | Human, Rat, Monkey, Mouse | fda.goveuropa.eutga.gov.au |

| Phosphatidylcholine Conjugate | ATG181 | Human, Rat, Monkey | fda.goveuropa.euresearchgate.net |

Structural Characterization and Elucidation of Seco Everolimus B

Spectroscopic Methodologies for Structural Confirmation

The structural elucidation of Everolimus (B549166) and its related substances, including Seco Everolimus B, has been accomplished using various spectroscopic techniques. europa.eu

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Mass spectrometry is a critical tool for identifying and characterizing Everolimus and its metabolites. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently employed for the analysis of Everolimus in biological samples like whole blood. sgh.com.sgnih.gov

High-resolution mass spectrometry plays a key role in validating the fragmentation patterns of Everolimus, which is essential for the structural elucidation of its metabolites. nih.govresearchgate.net For this compound, mass spectrometry confirms the compound's identity. kmpharma.in The molecular formula for this compound is C₅₃H₈₃NO₁₄, with a molecular weight of 958.2. kmpharma.in Another variant, this compound with the chemical formula C₅₃H₈₅NO₁₅, has a molecular weight of 976.24. pharmaffiliates.com

A study on a phosphocholine (B91661) ester metabolite of everolimus, ATG181, utilized mass spectrometry for its structural elucidation, which was later confirmed by synthesis. researchgate.net The detection of positive ions, mainly as sodium adducts, provided the best sensitivity for analyzing everolimus and its fragments. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-¹³ (¹³C NMR), is a fundamental technique for the complete structural elucidation of Everolimus. europa.eu These methods have also been used to confirm the structure of this compound. kmpharma.in Due to the instability of Everolimus in pure organic solvents and challenges with HPLC separation, NMR analysis of its metabolite structures can be difficult. nih.govresearchgate.net However, for some metabolites like the phosphocholine ester ATG181, two-dimensional NMR spectroscopy has been successfully used to confirm the proposed structure. researchgate.net

Chromatographic Separation Techniques for this compound Characterization

High-performance liquid chromatography (HPLC) is a primary method for the separation and purification of Everolimus and its impurities. google.comgoogle.com Reversed-phase HPLC is a validated method for determining Everolimus in the presence of its degradation products. nih.gov

Several HPLC methods have been developed for the analysis of Everolimus:

A method using a C18 column with a mobile phase of acetate (B1210297) buffer and acetonitrile (B52724) (50:50 v/v) at a flow rate of 1 ml/min and detection at 280 nm showed a retention time of approximately 3.110 minutes for Everolimus. nih.gov

Another high-throughput HPLC assay utilizes a Zorbax Eclipse XDB-C18 reversed-phase column with a gradient elution of ammonium (B1175870) acetate and acetonitrile. researchgate.net

For the simultaneous determination of multiple immunosuppressants, including Everolimus, an HPLC-MS/MS method with an Agilent Poroshell 120 EC-C18 column has been established. nih.gov

A fast, 3-minute analysis is possible using a Raptor Biphenyl column for high-throughput therapeutic drug monitoring. restek.com

The table below summarizes various chromatographic conditions used for Everolimus analysis.

| Column Type | Mobile Phase | Flow Rate | Detection | Retention Time (Everolimus) | Reference |

| Hypersil BDS C18 | Acetate buffer:acetonitrile (50:50 v/v) | 1 ml/min | UV at 280 nm | ~3.110 min | nih.gov |

| Zorbax Eclipse XDB-C18 | Gradient of ammonium acetate and acetonitrile | Not Specified | Not Specified | Not Specified | researchgate.net |

| Agilent Poroshell 120 EC-C18 | Methanol and water with 0.1% acetic acid and 10 mM ammonium acetate | 0.3 mL·min⁻¹ | ESI-MS/MS | Not Specified | nih.gov |

| Raptor Biphenyl | Not Specified | 0.5 mL/min | ESI-MS/MS | Not Specified | restek.com |

Proposed Fragmentation and Degradation Pathways for Everolimus Leading to Seco Products

The complex structure of Everolimus makes it susceptible to several degradation pathways. europa.eu It is particularly sensitive to oxidation, light, acid, and base. europa.eu Forced degradation studies have shown that Everolimus degrades significantly under oxidizing and acidic conditions. nih.gov Hydrolytic and thermal degradation can also occur.

One of the major degradation pathways is the hydrolysis of the macrolide ring, leading to the formation of ring-opened products like the seco acid of everolimus. europa.eufda.govcore.ac.uk This process is a key route to the formation of this compound. pharmaffiliates.comsynzeal.com Degradation studies indicate that under acidic conditions (2N HCl at 60°C for 30 minutes), about 7.02% of Everolimus degrades, forming one new peak. nih.gov Under oxidizing conditions (20% H₂O₂ at 60°C for 30 minutes), approximately 10.09% degradation occurs, resulting in two new peaks. nih.gov

The fragmentation of Everolimus under mass spectrometry conditions has been systematically studied to understand its degradation and help in the structural elucidation of its metabolites. nih.govresearchgate.net These detailed fragmentation pathways provide the basis for identifying metabolites formed both in vivo and in vitro. nih.gov

Biological Relevance and Comparative Activity of Seco Everolimus B in Preclinical Settings

Comparative Analysis of Biological Activity with Everolimus (B549166)

Seco everolimus B is recognized as a metabolite of everolimus, a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR). as-1.co.jp Everolimus itself is a derivative of rapamycin and exerts its effects by binding to the immunophilin FKBP-12, which then inhibits the mTORC1 complex. europa.eufda.gov This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and survival. europa.eunih.gov The biological activity of this compound has been compared to its parent compound, everolimus, in various preclinical assessments.

Everolimus demonstrates significant anti-proliferative effects across a range of cancer cell lines. europa.eunih.gov For instance, in T-cell lymphoma (TCL) cell lines, everolimus inhibits DNA synthesis in a dose-dependent manner, with a 50% inhibition observed at a concentration of 10 nM and over 90% inhibition at 100 nM. nih.gov It also reduces the expression of key cell cycle regulatory proteins like c-Myc and cyclin D3. nih.gov In colorectal cancer cell lines such as HT29 and HCT116, everolimus shows anti-proliferative activity with IC50 values of 1.2 nM and 25 nM, respectively. plos.org Furthermore, in small cell carcinoma of the ovary, hypercalcemic type (SCCOHT), everolimus inhibits cell proliferation in a dose-dependent manner. mdpi.com

The formation of this compound occurs through the hydrolysis of the everolimus macrocycle, resulting in an open-ring structure. europa.eu This structural alteration significantly diminishes its biological activity compared to the parent compound. Preclinical studies have shown that this compound is substantially less potent in its anti-proliferative and signaling modulation effects.

A European Medicines Agency (EMA) assessment report indicates that two ring-opened hydrolysis products of everolimus, including the seco acid of everolimus, were found to be approximately 60- to 145-fold less active than everolimus in a mixed lymphocyte reaction (MLR) assay. europa.eu This assay measures the proliferative response of lymphocytes, a key indicator of immunosuppressive and anti-proliferative potential. The reduced activity is attributed to the altered conformation of the molecule, which likely affects its ability to bind effectively to its target, FKBP-12, and subsequently inhibit mTORC1.

| Compound | Cell Line Type | Endpoint | Relative Potency |

| Everolimus | T-Cell Lymphoma | DNA Synthesis Inhibition (IC50) | 10 nM nih.gov |

| Everolimus | Colorectal Cancer (HT29) | Proliferation Inhibition (IC50) | 1.2 nM plos.org |

| Everolimus | Colorectal Cancer (HCT116) | Proliferation Inhibition (IC50) | 25 nM plos.org |

| This compound | Mixed Lymphocytes | Proliferation Inhibition | 60- to 145-fold less active than Everolimus europa.eu |

Everolimus is well-established as an immunosuppressive agent, used in organ transplantation to prevent rejection. fda.govnih.govmayoclinic.org Its mechanism of action involves inhibiting the proliferation of T-lymphocytes, a critical component of the immune response. as-1.co.jp

The immunosuppressive activity of this compound is markedly reduced compared to everolimus. europa.eu The MLR assay data, which demonstrates a 60- to 145-fold decrease in activity, directly reflects its diminished immunosuppressive potential. europa.eu This significant loss of activity indicates that the structural integrity of the macrolide ring is crucial for the immunosuppressive effects of everolimus. Another metabolite of everolimus, ATG181 (a phosphocholine (B91661) ester), also exhibited only marginal in vitro immunosuppressive activity despite having a higher affinity for FKBP-12, suggesting that target binding alone does not guarantee functional activity. researchgate.net

In Vitro Cellular Effects (e.g., anti-proliferative, signaling pathway modulation)

Role of this compound as a Less Active or Inactive Metabolite

This compound is one of the main metabolites of everolimus, formed through hydrolytic ring-opening. europa.eubccancer.bc.ca This metabolic process is a significant route of everolimus elimination. bccancer.bc.ca Given its substantially reduced biological activity, this compound is considered a less active or largely inactive metabolite. europa.eu

Impact of this compound Formation on Everolimus Preclinical Efficacy Studies

The formation of less active metabolites like this compound is a critical consideration in the interpretation of preclinical efficacy studies of everolimus. The substantial first-pass metabolism of everolimus means that a significant portion of an oral dose is converted to metabolites before reaching systemic circulation. europa.eu This highlights the importance of measuring the concentration of the parent compound, everolimus, rather than total drug-related material, when correlating exposure with pharmacological effect.

In preclinical models, particularly those involving oral administration, the observed efficacy is primarily due to the activity of unchanged everolimus that is absorbed. europa.eu The presence of this compound and other less active metabolites in circulation does not significantly contribute to the anti-tumor or immunosuppressive effects. Therefore, preclinical studies must account for this metabolic conversion to accurately assess the potency and efficacy of everolimus itself. oncotarget.com Understanding the metabolic profile, including the formation of this compound, is essential for designing appropriate dosing regimens in preclinical models to achieve and maintain therapeutic concentrations of the active parent drug. plos.org

Analytical Methodologies for Quantification and Purity Assessment of Seco Everolimus B

Development and Validation of Analytical Methods for Seco Everolimus (B549166) B Detection and Quantification

The accurate measurement of Seco Everolimus B is critical in pharmaceutical quality control. Various chromatographic techniques have been developed and validated to separate and quantify this impurity from the parent Everolimus compound and other related substances.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a primary technique for the determination of Everolimus and its impurities, including this compound. asianpubs.orgresearchgate.net These methods are developed to be stability-indicating, meaning they can resolve the API from any degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and photolytic exposure. ijtsrd.comnih.gov

The development of a successful RP-HPLC method involves optimizing several chromatographic parameters. A common approach utilizes a C18 column, which provides the necessary hydrophobicity to retain and separate Everolimus and its related compounds. ijtsrd.com The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer (like acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. ijtsrd.comwisdomlib.orgamazonaws.com The pH of the mobile phase is also carefully controlled to achieve optimal separation and peak shape. ijtsrd.com Detection is typically performed using a photodiode array (PDA) or UV detector at a wavelength where both Everolimus and its impurities exhibit significant absorbance, commonly around 280 nm or 285 nm. asianpubs.orgijtsrd.com

Validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. asianpubs.orgamazonaws.com Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govamazonaws.com For instance, a validated method demonstrated linearity for Everolimus over a concentration range of 25-150 µg/ml with a correlation coefficient (r²) of 0.999. nih.gov The LOD and LOQ for Everolimus in such methods can be as low as 0.036 µg/ml and 0.109 µg/ml, respectively, indicating high sensitivity. nih.govnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Hypersil BDS C18 (100×4.6 mm, 5 µ) or Cosmosil C18 (250mm x 4.6ID, 5µ) | ijtsrd.comnih.gov |

| Mobile Phase | Acetate buffer:Acetonitrile (50:50 v/v) or Acetonitrile:Methanol with pH adjusted to 3 | ijtsrd.comnih.gov |

| Flow Rate | 1.0 mL/min | ijtsrd.comnih.gov |

| Detection Wavelength | 280 nm or 285 nm | asianpubs.orgijtsrd.com |

| Retention Time (Everolimus) | ~3.110 min or ~3.806 min | ijtsrd.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (MS/MS) offer superior sensitivity and specificity for the quantification of Everolimus and the structural confirmation of its impurities like this compound. nih.govnih.gov These methods are particularly valuable for analyzing samples from complex matrices, such as whole blood in therapeutic drug monitoring, and for characterizing degradation products in stability studies. nih.govnih.govrestek.com

In a typical LC-MS/MS workflow, sample preparation often involves a protein precipitation step, followed by injection into the LC system for separation. nih.govrestek.com The separated components are then ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before entering the mass spectrometer. uzh.chshimadzu.com The mass spectrometer can be operated in full scan mode to detect all ions or in selected reaction monitoring (SRM) mode for high-sensitivity quantification of specific analytes. thermofisher.com

For the analysis of degradation products, LC-MS is instrumental in proposing structures. For example, in an alkaline degradation study of Everolimus, LC-MS analysis using a time-of-flight (TOF) analyzer identified degradation products by their specific retention times and mass fragmentation patterns (m/z values). innovareacademics.inresearchgate.net The standard Everolimus might show a prominent mass fragmentation at m/z 980.56, while a degradation product could exhibit different characteristic m/z values, allowing for its identification and structural elucidation. innovareacademics.inresearchgate.net The high sensitivity of LC-MS/MS allows for very low limits of quantification, often in the sub-ng/mL range (e.g., 0.2 to 0.5 µg/L), which is essential for both clinical research and stringent impurity control. nih.govuzh.ch

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 2.2-43.7 µg/L | uzh.ch |

| Lower Limit of Quantification (LLOQ) | 0.5 µg/L | uzh.ch |

| Intra- and Inter-assay CV% | <7.6% | uzh.ch |

| Accuracy | 92.1% - 105% | uzh.ch |

High-Performance Thin Layer Chromatography (HPTLC) provides a viable alternative for the stability-indicating analysis of Everolimus. innovareacademics.inresearchgate.net This technique allows for the simultaneous processing of multiple samples, making it a cost-effective and efficient tool for quality control and degradation studies.

In a typical HPTLC method for Everolimus, chromatographic separation is achieved on pre-coated silica (B1680970) gel 60 F254 aluminum plates which act as the stationary phase. innovareacademics.inresearchgate.net The mobile phase, a crucial component for achieving separation, might consist of a solvent mixture such as Toluene: Methanol: Ethyl Acetate. innovareacademics.inresearchgate.net After development, the plate is scanned with a densitometer at a specific wavelength, for instance, 277 nm, to quantify the separated spots. innovareacademics.inresearchgate.net

The method's stability-indicating nature is confirmed by subjecting the drug to forced degradation conditions (acid, base, thermal, oxidative, and photolytic stress) as per ICH guidelines. innovareacademics.inresearchgate.net The resulting densitogram should show a clear separation between the peak for Everolimus and the peaks for any degradation products, such as this compound. The specificity of the method is confirmed by assessing peak purity. innovareacademics.in Validation of the HPTLC method includes establishing linearity over a specified concentration range (e.g., 100-500 ng/band) and determining other key analytical parameters. innovareacademics.inresearchgate.net

| Parameter | Condition/Value | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum plates | innovareacademics.inresearchgate.net |

| Mobile Phase | Toluene: Methanol: Ethyl Acetate (6:2:2 v/v/v) | innovareacademics.inresearchgate.net |

| Detection Wavelength | 277 nm | innovareacademics.inresearchgate.net |

| Rf Value (Everolimus) | 0.63 ± 0.03 | innovareacademics.inresearchgate.net |

| Linearity Range | 100-500 ng/band | innovareacademics.inresearchgate.net |

| Correlation Coefficient (r²) | 0.9921 | innovareacademics.inresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)

Application of this compound as an Analytical Standard in Pharmaceutical Research

This compound serves a critical function as an impurity standard for analytical purposes in pharmaceutical research and drug development. biosynth.comclearsynth.com As a well-characterized reference material, it is essential for the validation of analytical methods designed to monitor the purity of Everolimus. synzeal.comclearsynth.com Its availability allows researchers to develop methods that can accurately identify and quantify this specific impurity, ensuring that it can be controlled within acceptable limits set by regulatory authorities. synzeal.com

The use of this compound as an analytical standard is crucial for several quality control applications:

Method Development and Validation: It is used to confirm the specificity of chromatographic methods, ensuring the analytical procedure can separate the impurity from the main component and other related substances. synzeal.comclearsynth.com

Quality Control (QC): In routine QC testing of Everolimus API and finished products, the standard helps in the accurate quantification of the this compound impurity. synzeal.comsynzeal.com

Stability Studies: It aids in identifying and monitoring the formation of this degradation product under various stress conditions, which is fundamental to understanding the stability profile of Everolimus.

Certified reference standards of this compound are supplied with a certificate of analysis and detailed characterization data, which supports its use in regulatory filings such as Abbreviated New Drug Applications (ANDAs). synzeal.comsynzeal.comclearsynth.com

Assessment of Purity and Impurity Profiles in Everolimus Preparations for Research Use

The assessment of purity and the comprehensive profiling of impurities are paramount for ensuring the quality of Everolimus preparations intended for research and clinical use. This compound, often referred to as a hydrolyzed or open-ring impurity, is a key substance monitored in these assessments. synzeal.comsynzeal.com The presence of impurities, even in small amounts, can affect the stability and pharmacological profile of a drug.

Stability-indicating analytical methods, predominantly RP-HPLC, are employed to conduct forced degradation studies. asianpubs.orgnih.gov These studies expose Everolimus to harsh conditions to intentionally generate degradation products. For example, under acidic conditions (e.g., 2N HCl), Everolimus may degrade, leading to the formation of new peaks in the chromatogram, one of which could correspond to this compound. nih.gov Similarly, oxidative stress (e.g., using hydrogen peroxide) can also lead to the formation of degradation products.

A study developing an RP-HPLC method for Everolimus and its impurities (designated IMP-A, IMP-B, etc.) established quantitation limits for each, demonstrating the method's sensitivity for impurity profiling. asianpubs.orgresearchgate.netresearchgate.net Recovery studies for these impurities are performed to ensure the accuracy of their quantification in the drug product. asianpubs.orgresearchgate.net The goal of this rigorous testing is to understand the degradation pathways and to ensure that the manufacturing process and storage conditions minimize the formation of this compound and other impurities, ultimately guaranteeing the quality of the final product. acs.org

| Compound | Limit of Quantitation (LOQ) (mg/L) | Reference |

|---|---|---|

| IMP-A | 0.08 | asianpubs.orgresearchgate.net |

| IMP-B | 0.08 | asianpubs.orgresearchgate.net |

| IMP-C | 0.10 | asianpubs.orgresearchgate.net |

| Sirolimus | 0.08 | asianpubs.orgresearchgate.net |

Synthesis and Derivatization of Seco Everolimus B and Analogues for Research Purposes

Directed Chemical Synthesis of Seco Everolimus (B549166) B for Reference Standards

The generation of Seco Everolimus B as a reference standard is intrinsically linked to the synthesis and subsequent degradation of its parent compound, Everolimus. Everolimus itself is a semi-synthetic derivative of Sirolimus (Rapamycin). google.com The synthesis of Everolimus primarily involves the selective alkylation of the C40 hydroxyl group of Sirolimus.

A common synthetic route begins with the reaction of Sirolimus with a protected hydroxyethyl (B10761427) triflate, such as 2-(t-butyldimethylsilyl)oxyethyl triflate, in the presence of a base like 2,6-Lutidine. google.comgoogle.com This step yields the protected intermediate, 40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin (B549165). Subsequent removal of the silyl (B83357) protecting group, typically under acidic conditions (e.g., aqueous hydrochloric acid), furnishes crude Everolimus. google.comacs.org

This compound is a hydrolyzed impurity of Everolimus, meaning it is formed by the cleavage of the macrolide ring. synzeal.comchemicea.com For the preparation of analytical reference standards, this transformation is achieved through controlled, forced degradation. Specifically, subjecting Everolimus to acidic conditions facilitates the hydrolytic cleavage of the ester bond within the macrolactone ring, leading to the formation of the ring-opened carboxylic acid, this compound. Studies on the degradation of Everolimus have shown that the drug is susceptible to degradation under acidic and oxidative conditions, while being relatively stable in neutral, alkaline, thermal, and photolytic environments. For instance, treatment with 2N HCl can induce the formation of impurities, including the hydrolyzed seco-acid. The resulting this compound can then be purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to serve as a well-characterized standard for quality control and analytical method development. synzeal.com

Table 1: Chemical Properties of this compound To view the table, click the "Show Table" button.

Show Table

| Property | Value | Source |

| Chemical Name | (S)-1-(2-((2R,3R,6S)-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraen-1-yl)-2-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid | synzeal.comchemicea.comalentris.org |

| Synonym | Everolimus Hydrolized Impurity | synzeal.comchemicea.comalentris.org |

| CAS Number | 769905-89-7 | synzeal.comchemicea.comalentris.orgpharmaffiliates.com |

| Molecular Formula | C₅₃H₈₅NO₁₅ | synzeal.comalentris.org |

| Molecular Weight | 976.3 g/mol | synzeal.comalentris.org |

| Nature | Ring-opened hydrolytic degradation product of Everolimus | synzeal.com |

Methodologies for Preparing this compound-Related Impurities and Derivatives

The preparation of impurities related to this compound is crucial for analytical method validation and ensuring the quality of the parent drug, Everolimus. These impurities arise from various sources, including side reactions during synthesis (process-related impurities) and degradation during storage or handling. Methodologies for their preparation often involve mimicking these conditions in a controlled laboratory setting.

Forced Degradation Studies: A primary methodology for generating degradation-related impurities is through forced degradation studies. These studies expose the active pharmaceutical ingredient (API) to stress conditions that are more severe than accelerated stability testing.

Acidic and Alkaline Hydrolysis: As this compound is a product of hydrolysis, treating Everolimus with acidic (e.g., 2N HCl) or alkaline (e.g., 2N NaOH) solutions, often with heating, can generate a profile of hydrolytic impurities. this compound is a prominent product of acidic hydrolysis.

Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can produce oxidative degradation products. These reactions can lead to modifications at various sensitive positions on the macrolide structure.

Thermal and Photolytic Stress: Subjecting the compound to high heat or light can also generate unique degradation products, although Everolimus shows greater stability under these conditions.

Process-Related Impurity Synthesis: Process-related impurities are byproducts formed during the synthesis of Everolimus. For instance, during the alkylation of Sirolimus, dialkylated rapamycin derivatives can form. acs.orgfigshare.com Research into the Everolimus synthesis process has identified several such impurities. acs.orgacs.org In one study, an investigation into the preparation of a protected Everolimus intermediate (PG-EVR) led to the identification of three dialkylated rapamycin impurities (PG-D, E, and F). acs.orgfigshare.com The structures of these byproducts were established using 2D NMR and liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS). acs.org Interestingly, further investigation revealed that one of these impurities could be quantitatively converted into the desired intermediate, showcasing a method to not only identify but also utilize a process-related impurity. acs.orgfigshare.com

A synthetic method for another Everolimus impurity involves a three-step reaction starting from Sirolimus, which is first reacted with dihydropyran (DHP), then with a hydroxyl-protected bromoethanol under alkaline conditions, and finally deprotected under acidic conditions to yield the target impurity. google.com These directed synthetic approaches are invaluable for producing specific impurities in sufficient quantities for characterization and use as analytical standards.

Table 2: Summary of Methodologies for Preparing Everolimus-Related Impurities To view the table, click the "Show Table" button.

Show Table

| Impurity Type | Preparation Methodology | Conditions / Reagents | Resulting Products | Source |

| Hydrolytic Degradation | Forced Degradation (Acid Hydrolysis) | 2N HCl, 60°C | This compound and other hydrolytic products | |

| Oxidative Degradation | Forced Degradation (Oxidation) | 20% H₂O₂, 60°C | Oxidized Everolimus derivatives | |

| Process-Related | Side-reaction during Synthesis | Alkylation of Sirolimus | Dialkylated rapamycin derivatives (e.g., PG-D, E, F) | acs.orgfigshare.com |

| Directed Synthesis | Multi-step Chemical Synthesis | Sirolimus, DHP, protected bromoethanol | Specific structural analogues and isomers | google.com |

Exploration of Chemical Modifications on the this compound Scaffold for Novel Research Probes

The this compound molecule, with its complex polyketide structure and newly introduced carboxylic acid functional group, presents a unique scaffold for chemical modification to generate novel research probes. While direct studies on modifying this specific scaffold are not widely documented, the principles of chemical biology and probe development using similar complex natural products provide a clear path for exploration. nih.gov The goal of such modifications is to create tools that can be used to investigate the biological interactions, distribution, and mechanism of action of this and related compounds.

Potential Sites for Modification: The structure of this compound offers several key functional groups that can serve as handles for chemical derivatization:

Carboxylic Acid: The defining feature of the "seco" structure, this group is a prime site for amide bond formation. It can be coupled with amines to attach various reporter tags.

Hydroxyl Groups: The molecule possesses multiple hydroxyl groups, including the primary alcohol of the hydroxyethoxy side chain and several secondary alcohols on the macrolide backbone. synzeal.com These can be targeted for esterification, etherification, or reaction with other functional groups.

Types of Research Probes: By leveraging these functional handles, several classes of research probes could be developed:

Fluorescent Probes: Coupling a fluorescent dye (e.g., fluorescein, rhodamine) to the carboxylic acid or a selective hydroxyl group would allow for visualization of the molecule's uptake and subcellular localization in living cells using fluorescence microscopy.

Biotinylated Probes: Attaching a biotin (B1667282) molecule would create a high-affinity handle for affinity purification experiments. A biotinylated this compound could be used to pull down its protein binding partners from cell lysates, helping to identify its biological targets.

Photoaffinity Probes: Incorporating a photo-reactive group (e.g., a benzophenone (B1666685) or diazirine) would enable photoaffinity labeling. Upon UV irradiation, the probe would form a covalent bond with its nearest binding partner, allowing for irreversible capture and subsequent identification by mass spectrometry. This is a powerful technique for validating target engagement.

The development of such chemical probes requires careful synthetic strategy to ensure that the modification does not disrupt the core pharmacophore responsible for biological activity. nih.gov As with the development of "rapalogs" like Everolimus from Rapamycin to improve properties, systematic modification of the this compound scaffold could lead to valuable tools for fundamental research. nih.gov

Future Directions in Seco Everolimus B Research

Advanced Studies on the Kinetics and Thermodynamics of Seco Everolimus (B549166) B Formation

The formation of Seco Everolimus B is a critical quality attribute in the manufacturing and storage of Everolimus. While it is known that the macrolide ring of related compounds like Sirolimus (Rapamycin) can open under various conditions, detailed kinetic and thermodynamic data for the formation of this compound are not yet fully established. enovatia.com

Future research should focus on systematically investigating the kinetics of the hydrolytic ring-opening reaction that leads to this compound. This would involve subjecting Everolimus to a range of stress conditions, including varying pH levels, temperatures, and oxidative environments, as is common in forced degradation studies. turkjps.orgresearchgate.netnih.gov Studies on Rapamycin (B549165) have shown that its degradation is subject to both specific and general base catalysis and is significantly slower than its parent compound under all tested conditions. enovatia.comumich.edu Similar investigations for Everolimus would clarify the precise mechanisms and rate-determining steps of its degradation.

Key research objectives would include:

Determining Rate Laws: Establishing the reaction order and rate constants for the formation of this compound under different conditions (e.g., acidic, alkaline, neutral). enovatia.comptfarm.pl

Thermodynamic Parameter Calculation: Using temperature-dependent kinetic data (e.g., from studies at 40°C, 60°C, 80°C) to construct Arrhenius plots. ptfarm.pl This would allow for the calculation of essential thermodynamic parameters such as the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of the degradation process. mdpi.com

Influence of Excipients: Investigating how common pharmaceutical excipients might catalyze or inhibit the formation of this compound, which is crucial for developing stable formulations.

These studies would provide a robust model to predict the stability of Everolimus and the rate of this compound formation under various storage and physiological conditions.

Comprehensive Elucidation of Minor Biological Interactions or Modulatory Effects

The parent drug, Everolimus, exerts its immunosuppressive and anti-proliferative effects by forming a complex with the FK506 binding protein-12 (FKBP12), which then inhibits the mammalian target of rapamycin (mTOR). drugbank.comnih.gov Degradation products often exhibit significantly reduced or altered biological activity. For instance, seco-derivatives of Rapamycin, which are structurally analogous to this compound, have been shown to be biologically inactive or have less than 4% of the parent compound's potency in thymocyte proliferation assays. fda.gov

However, a complete lack of biological interaction cannot be assumed without direct investigation. Future research must aim to comprehensively elucidate any residual or novel biological activity of this compound. This is vital to confirm that its presence as an impurity does not introduce unintended biological effects or detract from the therapeutic efficacy of Everolimus. oncotarget.com

Prospective studies should include:

Receptor Binding Assays: Quantifying the binding affinity of this compound to FKBP12 and the resulting complex's ability to inhibit the mTOR kinase.

Cell-Based Assays: Evaluating the effect of this compound on cell proliferation, cell cycle progression, and apoptosis in relevant cancer cell lines (e.g., ovarian, renal) and immune cells. oncotarget.com

Proteomics and Metabolomics: Using advanced techniques like chemical proteomics to uncover if this compound has off-target effects, such as interacting with other cellular systems like the ubiquitin-proteasome system, an effect observed with Everolimus itself. acs.org Studies on seco-Rapamycin have shown it can be metabolized in liver homogenates, suggesting potential for further biological transformation. medchemexpress.com

These investigations will provide a definitive profile of the biological activity, or lack thereof, of this compound, ensuring a complete safety assessment.

Development of Enhanced Analytical Techniques for Trace-Level Detection

Ensuring that impurities like this compound remain below regulatory thresholds (often below 0.15%) requires highly sensitive and specific analytical methods. While standard High-Performance Liquid Chromatography (HPLC) with UV detection is a robust platform for routine analysis, the detection of trace-level impurities in complex matrices like drug products and biological fluids necessitates more advanced techniques. tandfonline.comnih.gov

The future of analytical methodology for this compound lies in the development and validation of methods with extremely low limits of detection (LOD) and quantification (LOQ). frontiersin.org

Key areas for development include:

Ultra-High-Performance Liquid Chromatography (UHPLC): Utilizing UHPLC to achieve faster analysis times and superior chromatographic resolution, allowing for better separation of this compound from the parent drug and other related impurities. nih.gov

High-Resolution Mass Spectrometry (HRMS): Coupling liquid chromatography with HRMS (e.g., TOF or Orbitrap analyzers) to provide unambiguous identification through accurate mass measurements and characteristic fragmentation patterns. innovareacademics.in This is the gold standard for structural confirmation and trace-level detection.

Method Validation: Rigorously validating new methods according to ICH guidelines to ensure they are linear, accurate, precise, and robust for routine quality control and stability monitoring. frontiersin.orgresearchgate.net

The goal is to establish analytical methods capable of reliably quantifying trace amounts of this compound, not only in the active pharmaceutical ingredient (API) but also in pharmacokinetic and metabolism studies.

Computational Modeling and Simulation of this compound Conformations and Reactivity

Computational modeling offers powerful predictive insights into the behavior of molecules, complementing experimental data. nih.gov For this compound, computational studies can illuminate aspects of its structure and reactivity that are difficult to observe experimentally. The hydrolytic opening of the macrolide ring introduces significant conformational flexibility, which can drastically alter the molecule's properties compared to the more rigid parent drug, Everolimus. nih.gov

Future research should leverage computational tools to build a detailed molecular-level picture of this compound.

Promising computational approaches include:

Molecular Dynamics (MD) Simulations: Performing MD simulations to explore the conformational landscape of this compound in different environments (e.g., aqueous solution, organic solvents). researchgate.netcapes.gov.br This can help understand its solution-state structure, flexibility, and how it might interact with biological targets or other molecules. osti.govacs.org

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to investigate the electronic structure, reactivity, and potential degradation pathways of this compound. These calculations can predict the most likely sites for further reactions and help rationalize its observed chemical stability. pnas.org

Docking and Free Energy Perturbation (FEP): Simulating the interaction of the most stable conformations of this compound with its potential biological target, FKBP12. nih.govpnas.org This can predict binding affinity and provide a theoretical basis for the results of experimental binding assays.

These computational studies will provide a foundational understanding of the structure-property relationships of this compound, guiding experimental design and aiding in the interpretation of its chemical and biological behavior.

Proposed Future Research on this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.